Cas no 55109-26-7 (Cyclopropanecarboxylic acid, pentamethyl-)

Cyclopropanecarboxylic acid, pentamethyl-, is a highly substituted cyclopropane derivative characterized by its sterically hindered structure due to the presence of five methyl groups. This compound is of interest in synthetic organic chemistry, particularly in the development of strained-ring systems and as a building block for specialized intermediates. Its unique steric and electronic properties make it valuable for studying ring strain effects and reactivity patterns in cyclopropane derivatives. The pentamethyl substitution enhances stability while retaining the inherent reactivity of the cyclopropane ring, offering utility in catalysis, material science, and pharmaceutical research. The compound is typically handled under inert conditions due to its sensitivity.
Cyclopropanecarboxylic acid, pentamethyl- structure
55109-26-7 structure
Product Name:Cyclopropanecarboxylic acid, pentamethyl-
CAS No:55109-26-7
MF:C9H16O2
MW:156.222143173218
CID:352827
PubChem ID:23465006
Update Time:2025-06-23

Cyclopropanecarboxylic acid, pentamethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, pentamethyl-
    • 1,2,2,3,3-pentamethylcyclopropane-1-carboxylic acid
    • EN300-686905
    • E73362
    • SCHEMBL3337383
    • 55109-26-7
    • CHEMBL453005
    • Z1262518463
    • PENTAMETHYLCYCLOPROPANE-1-CARBOXYLICACID
    • PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID
    • alpha-methyl-TMCA
    • DTXSID60634406
    • AKOS034072195
    • Inchi: 1S/C9H16O2/c1-7(2)8(3,4)9(7,5)6(10)11/h1-5H3,(H,10,11)
    • InChI Key: CULDOFBSBZAHMP-UHFFFAOYSA-N
    • SMILES: OC(C1(C)C(C)(C)C1(C)C)=O

Computed Properties

  • Exact Mass: 156.11508
  • Monoisotopic Mass: 156.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on Cyclopropanecarboxylic acid, pentamethyl-

Pentamethylcyclopropanecarboxylic Acid (CAS No. 55109-26-7): An Overview of Its Properties, Applications, and Recent Research

Pentamethylcyclopropanecarboxylic acid (CAS No. 55109-26-7) is a unique compound characterized by its highly substituted cyclopropane ring and carboxylic acid functionality. This molecule has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science due to its distinctive structural features and potential applications.

The chemical structure of Cyclopropanecarboxylic acid, pentamethyl- consists of a cyclopropane ring with five methyl groups attached to it, along with a carboxylic acid group. The cyclopropane ring, being highly strained, imparts unique reactivity and stability properties to the molecule. The presence of multiple methyl groups further enhances its hydrophobicity and steric hindrance, making it an interesting candidate for various chemical transformations.

In the realm of organic synthesis, Pentamethylcyclopropanecarboxylic acid has been utilized as a building block for the synthesis of complex organic molecules. Its strained cyclopropane ring can undergo ring-opening reactions under mild conditions, leading to the formation of diverse functionalized products. Recent studies have explored its use in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals.

One notable application of Cyclopropanecarboxylic acid, pentamethyl- is in the field of medicinal chemistry. Researchers have investigated its potential as a precursor for the development of novel drugs. The high degree of substitution on the cyclopropane ring allows for precise control over the stereochemistry and electronic properties of the resulting molecules, which is crucial for optimizing their biological activity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in disease pathways.

Recent advancements in materials science have also highlighted the potential of Pentamethylcyclopropanecarboxylic acid. Its unique combination of hydrophobicity and reactivity makes it suitable for the synthesis of functionalized polymers and coatings. These materials can be tailored for applications ranging from drug delivery systems to advanced surface coatings with enhanced properties such as water repellency and anti-fouling characteristics.

In addition to its synthetic utility, Cyclopropanecarboxylic acid, pentamethyl- has been studied for its environmental impact. Researchers have investigated its biodegradability and toxicity to ensure that it can be used safely in industrial processes. Preliminary studies suggest that it exhibits low toxicity and good biodegradability, making it a promising candidate for green chemistry applications.

The ongoing research on Pentamethylcyclopropanecarboxylic acid continues to uncover new insights into its properties and potential applications. For instance, recent studies have explored its use in catalytic reactions, where it serves as a ligand or co-catalyst to enhance reaction efficiency and selectivity. These findings open up new avenues for its application in sustainable chemical processes.

In conclusion, Cyclopropanecarboxylic acid, pentamethyl- (CAS No. 55109-26-7) is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and environmental studies. Its unique structural features make it an attractive candidate for further research and development. As new studies continue to emerge, the potential uses of this compound are likely to expand even further.

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